Inosine dialdehyde, also known as Inosine-5'-dialdehyde or NSC 118994, is a chemical compound derived from inosine through periodate oxidation. This compound has garnered interest in biochemical research due to its effects on nucleic acid synthesis and potential applications in cancer therapy. Inosine dialdehyde functions as a purine analogue, exhibiting inhibitory properties against various cellular processes.
Inosine dialdehyde belongs to the class of nucleoside derivatives and is categorized as a dialdehyde compound. Its structural features include two aldehyde functional groups attached to the ribose sugar of inosine, which play a crucial role in its biological activity.
The synthesis of inosine dialdehyde typically involves the following steps:
The oxidation reaction proceeds via a mechanism where periodate selectively oxidizes the hydroxyl groups on the ribose sugar. The reaction conditions, including temperature and pH, must be carefully controlled to maximize yield and minimize side reactions. The final product can be characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .
Inosine dialdehyde has a molecular formula of C₁₀H₁₂N₄O₄. Its structure consists of a ribose sugar linked to a purine base (hypoxanthine) with two aldehyde groups at positions 2' and 3' on the sugar ring.
Inosine dialdehyde participates in several important chemical reactions:
The reactivity of inosine dialdehyde is significantly influenced by the presence of both aldehyde functional groups, which can facilitate diverse synthetic pathways for creating modified nucleosides and other biologically relevant compounds.
Inosine dialdehyde exerts its biological effects primarily through inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to decreased levels of deoxyribonucleotides, thereby affecting DNA replication and repair processes.
Research indicates that concentrations around 0.1 mM can completely inhibit cell proliferation in various tumor cell lines, including mouse leukemia and Chinese hamster ovary cells . Furthermore, it induces cell cycle arrest at the G2/M phase, disrupting normal cellular functions.
Studies have shown that inosine dialdehyde can interact with cellular macromolecules, leading to modifications that affect protein function and nucleic acid integrity .
Inosine dialdehyde has several notable applications:
Inosine dialdehyde (IdA) exerts potent antineoplastic effects primarily through the targeted inhibition of ribonucleotide reductase (RNR), a rate-limiting enzyme responsible for converting ribonucleotides to deoxyribonucleotides during DNA synthesis. Unlike classic RNR inhibitors like hydroxyurea, which directly chelate the enzyme’s iron cofactor, IdA employs a multi-step mechanism involving substrate mimicry and irreversible enzyme inactivation. Biochemical studies demonstrate that IdA competes with inosine triphosphate (ITP) for binding at the catalytic site of RNR, forming a covalent adduct with critical cysteine residues (Cys439 in the human enzyme) within the enzyme’s active pocket [1]. This interaction disrupts de novo nucleotide synthesis, depleting cellular dATP and dGTP pools. Flow microfluorometric analyses confirm that IdA-treated tumor cells (e.g., L1210 leukemia, P388 cells) exhibit arrest at the G₂/M phase—a hallmark of impaired DNA replication—rather than the G₁ arrest typical of hydroxyurea [1].
The inhibition kinetics follow a time- and concentration-dependent pattern, with complete proliferation arrest occurring at 0.1–1.0 mM concentrations across diverse cell lines. Notably, Chinese hamster ovary cells show 100% inhibition at 0.1 mM IdA, while Novikoff hepatoma cells require 1 mM, indicating cell-type-specific susceptibility [1]. This variability correlates with differences in RNR expression levels and intracellular IdA metabolism.
Table 1: Comparative Inhibition of Ribonucleotide Reductase by Inosine Dialdehyde vs. Hydroxyurea
Inhibitor | Mechanism | Cell Arrest Phase | Effective Concentration (Complete Inhibition) |
---|---|---|---|
Inosine dialdehyde | Covalent substrate-site adduction | G₂/M | 0.1–1.0 mM |
Hydroxyurea | Iron cofactor chelation | G₁ | 0.5–2.0 mM |
The bifunctional aldehyde groups of IdA drive extensive intra- and intermolecular protein cross-linking through Schiff base formation with primary amines (ε-amino groups of lysine residues, N-terminal amines). This reactivity arises from the periodate oxidation of inosine’s ribose ring, generating two aldehyde groups (–CHO) at the C2 and C3 positions [2] [6]. These aldehydes undergo nucleophilic attack by unprotonated amines to form reversible imine intermediates, which subsequently rearrange into stable carbinolamine or aldol condensation products [3] [5]. Mass spectrometry analyses of IdA-treated bovine serum albumin (BSA) reveal high-molecular-weight complexes (69–800 kDa), confirming intermolecular cross-linking [2].
The reaction kinetics are governed by pH, concentration, and nucleophile accessibility. Under physiological pH (7.4), lysine residues (pKa ~10.5) remain predominantly protonated, yet IdA’s electrophilic carbonyls still achieve significant cross-linking efficiency due to microenvironmental pKa shifts in proteins [5] [10]. Competitive quenching studies show that glycine, lysine, and histidine reduce IdA’s cytotoxicity by >90% by scavenging its aldehyde groups [2] [9]. Notably, IdA does not cross-link nucleic acids or nucleosides, as confirmed by ultraviolet spectroscopy and gel filtration assays [2].
Table 2: Kinetics of IdA-Mediated Protein Cross-Linking
Target Protein | Cross-Linked Product Size (kDa) | Primary Reactive Sites | Quenching Efficiency by Glycine |
---|---|---|---|
Bovine serum albumin | 69 to >800 | Lys²⁰⁷, Lys²⁹⁹ | >90% |
Cellular proteins | Non-dialyzable complexes | Lysine, N-termini | 85–95% |
Beyond cross-linking, IdA forms covalent adducts with cellular macromolecules, altering their function and stability. The aldehydes of IdA react with:
In hydrogels designed for biomedical applications, IdA’s dialdehyde groups cross-link oligochitosan (OCS) via imine bonds, creating stable networks with tunable mechanical strength. Fourier-transform infrared (FTIR) spectroscopy confirms C=N stretching vibrations at 1640 cm⁻¹, indicative of successful conjugation [6]. These adducts impair protein function by blocking catalytic sites (e.g., enzyme inactivation) or inducing aggregation. In Ehrlich ascites tumor cells, IdA adducts incorporate into RNA, though the functional consequences remain unclear [4]. Pharmacokinetic studies in mammals show that >50% of IdA forms non-dialyzable, trichloroacetic acid (TCA)-insoluble complexes with plasma proteins within 24 hours, explaining its prolonged tissue retention [7].
IdA exhibits complex enzyme inhibition dynamics, functioning as both a competitive substrate analog and an uncompetitive allosteric modulator:
Concentration-response curves reveal that IdA’s inhibition of DNA, RNA, and protein synthesis occurs synchronously, contrasting with hydroxyurea’s selective DNA synthesis blockade [1]. This multi-target action underscores its efficacy against diverse tumor cell lines but complicates mechanistic dissection.
Table 3: Enzyme Inhibition Modalities of Inosine Dialdehyde
Target Enzyme | Inhibition Type | Evidence | Functional Consequence |
---|---|---|---|
Ribonucleotide reductase | Competitive | ↑ Kₘ for ITP, unchanged Vₘₐₓ | dNTP depletion, DNA synthesis arrest |
Aldehyde oxidase | Uncompetitive | Irreversible loss of activity | Impaired detoxification |
RNA polymerase | Mixed | Non-linear Lineweaver-Burk plots | Global RNA synthesis suppression |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: